molecular formula C17H17N5OS B2706597 (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone CAS No. 1235376-18-7

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone

Cat. No.: B2706597
CAS No.: 1235376-18-7
M. Wt: 339.42
InChI Key: VVLPRZLKOWZFDO-UHFFFAOYSA-N
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Description

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic compound that features a combination of pyrrole, thiazole, pyridine, and piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone. The pyrrole ring can be introduced via a condensation reaction with an appropriate aldehyde. The final step often involves coupling the thiazole and pyrrole intermediates with a piperazine derivative under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and solvent choice. Catalysts and reagents are selected to ensure efficient conversion and minimal by-products. Scale-up processes also consider the cost-effectiveness and environmental impact of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and affecting cellular pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

  • (2-(1H-imidazol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
  • (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(quinolin-2-yl)piperazin-1-yl)methanone

Uniqueness

Compared to similar compounds, (2-(1H-pyrrol-1-yl)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is unique due to its specific combination of heterocyclic rings, which may confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development .

Properties

IUPAC Name

(4-pyridin-2-ylpiperazin-1-yl)-(2-pyrrol-1-yl-1,3-thiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c23-16(14-13-24-17(19-14)22-7-3-4-8-22)21-11-9-20(10-12-21)15-5-1-2-6-18-15/h1-8,13H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVLPRZLKOWZFDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)N4C=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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